Cas no 869478-12-6 ((R)-6-Benzyloxy-8-(oxiran-2-yl)-4H-benzo1,4oxazin-3-one)

(R)-6-Benzyloxy-8-(oxiran-2-yl)-4H-benzo1,4oxazin-3-one structure
869478-12-6 structure
Produktname:(R)-6-Benzyloxy-8-(oxiran-2-yl)-4H-benzo1,4oxazin-3-one
CAS-Nr.:869478-12-6
MF:C17H15NO4
MW:297.305304765701
MDL:MFCD30729959
CID:4551487
PubChem ID:44249593

(R)-6-Benzyloxy-8-(oxiran-2-yl)-4H-benzo1,4oxazin-3-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
    • 8-(2R)-Oxiranyl-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one
    • 8-(Oxiran-2-yl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one
    • CID 21100134
    • SB40415
    • 2H-1,4-Benzoxazin-3(4H)-one, 8-(2R)-oxiranyl-6-(phenylmethoxy)- (9CI)
    • 8-[(2R)-2-Oxiranyl]-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one (ACI)
    • (R)-6-Benzyloxy-8-(oxiran-2-yl)-4H-benzo[1,4]oxazin-3-one
    • Olodaterol Impurity 10
    • 8-[(2R)-oxiran-2-yl]-6-phenylmethoxy-4H-1,4-benzoxazin-3-one
    • 2H-1,4-Benzoxazin-3(4H)-one, 8-[(2R)-2-oxiranyl]-6-(phenylmethoxy)-
    • K2LE8D3K6Z
    • 6-Benzyloxy-8-(oxiran-2-yl)-4H-benzo[1,4]oxazin-3-one, (R)-
    • DB-200489
    • 8-(2R)-Oxiranyl-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one;
    • 8-[(2R)-2-Oxiranyl]-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one
    • SCHEMBL1764115
    • DTXSID301167802
    • 869478-12-6
    • (R)-6-Benzyloxy-8-(oxiran-2-yl)-4H-benzo1,4oxazin-3-one
    • MDL: MFCD30729959
    • Inchi: 1S/C17H15NO4/c19-16-10-22-17-13(15-9-21-15)6-12(7-14(17)18-16)20-8-11-4-2-1-3-5-11/h1-7,15H,8-10H2,(H,18,19)
    • InChI-Schlüssel: QKZJSZZMIRDNNQ-UHFFFAOYSA-N
    • Lächelt: O1CC1C1=CC(=CC2=C1OCC(N2)=O)OCC1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 297.10010796 g/mol
  • Monoisotopenmasse: 297.10010796 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 22
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 410
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Molekulargewicht: 297.30
  • Topologische Polaroberfläche: 60.1

Experimentelle Eigenschaften

  • Dichte: 1.3±0.1 g/cm3
  • Siedepunkt: 494.2±45.0 °C at 760 mmHg
  • Flammpunkt: 252.7±28.7 °C
  • Dampfdruck: 0.0±1.3 mmHg at 25°C

(R)-6-Benzyloxy-8-(oxiran-2-yl)-4H-benzo1,4oxazin-3-one Sicherheitsinformationen

(R)-6-Benzyloxy-8-(oxiran-2-yl)-4H-benzo1,4oxazin-3-one Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM161793-500g
(R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
869478-12-6 97%
500g
$*** 2023-05-29
Chemenu
CM161793-100g
(R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
869478-12-6 97%
100g
$5250 2021-08-05
A2B Chem LLC
AX03665-1g
(R)-6-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
869478-12-6 97%
1g
$218.00 2024-04-19
Ambeed
A460011-1g
(R)-6-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
869478-12-6 97%
1g
$272.0 2025-02-27
1PlusChem
1P01DE4X-100mg
(R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
869478-12-6 97%
100mg
$61.00 2024-04-21
A2B Chem LLC
AX03665-100mg
(R)-6-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
869478-12-6 97%
100mg
$49.00 2024-04-19
Ambeed
A460011-250mg
(R)-6-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
869478-12-6 97%
250mg
$101.0 2025-02-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X195990A-250mg
(R)-6-Benzyloxy-8-(oxiran-2-yl)-4H-benzo1,4oxazin-3-one
869478-12-6 0.97
250mg
¥1134.0 2024-07-24
1PlusChem
1P01DE4X-1g
(R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
869478-12-6 97%
1g
$272.00 2024-04-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X195990A-1g
(R)-6-Benzyloxy-8-(oxiran-2-yl)-4H-benzo1,4oxazin-3-one
869478-12-6 0.97
1g
¥3061.8 2024-07-24

(R)-6-Benzyloxy-8-(oxiran-2-yl)-4H-benzo1,4oxazin-3-one Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium tribromide Solvents: Methanol ,  1,4-Dioxane ;  2 h, rt
1.2 Solvents: Water ;  2 h, 0 °C
2.1 Reagents: Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Tetrahydrofuran ;  > 30 min, 0 °C; 1 h, 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 0 °C
Referenz
Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists
Yi, Ce; et al, Bioorganic & Medicinal Chemistry, 2020, 28(1),

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ,  Water ;  0 °C
Referenz
Discovery of olodaterol, a novel inhaled β2-adrenoceptor agonist with a 24h bronchodilatory efficacy
Bouyssou, Thierry; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1410-1414

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Methanol ;  rt
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  0 °C; 0 °C → rt; 6 h, reflux
3.1 Reagents: Acetic acid ,  Benzyltrimethylammonium dichloroiodate Solvents: 1,2-Dichloroethane ,  Water ;  65 °C
4.1 Reagents: Formic acid Catalysts: stereoisomer of [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfo… Solvents: Triethylamine
5.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ,  Water ;  0 °C
Referenz
Discovery of olodaterol, a novel inhaled β2-adrenoceptor agonist with a 24h bronchodilatory efficacy
Bouyssou, Thierry; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1410-1414

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Formic acid Catalysts: stereoisomer of [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfo… Solvents: Triethylamine
2.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ,  Water ;  0 °C
Referenz
Discovery of olodaterol, a novel inhaled β2-adrenoceptor agonist with a 24h bronchodilatory efficacy
Bouyssou, Thierry; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1410-1414

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Tetrahydrofuran ;  > 30 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 0 °C
Referenz
Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists
Yi, Ce; et al, Bioorganic & Medicinal Chemistry, 2020, 28(1),

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  0 °C; 0 °C → rt; 6 h, reflux
2.1 Reagents: Acetic acid ,  Benzyltrimethylammonium dichloroiodate Solvents: 1,2-Dichloroethane ,  Water ;  65 °C
3.1 Reagents: Formic acid Catalysts: stereoisomer of [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfo… Solvents: Triethylamine
4.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ,  Water ;  0 °C
Referenz
Discovery of olodaterol, a novel inhaled β2-adrenoceptor agonist with a 24h bronchodilatory efficacy
Bouyssou, Thierry; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1410-1414

(R)-6-Benzyloxy-8-(oxiran-2-yl)-4H-benzo1,4oxazin-3-one Raw materials

(R)-6-Benzyloxy-8-(oxiran-2-yl)-4H-benzo1,4oxazin-3-one Preparation Products

(R)-6-Benzyloxy-8-(oxiran-2-yl)-4H-benzo1,4oxazin-3-one Verwandte Literatur

Empfohlene Lieferanten
atkchemica
(CAS:869478-12-6)(R)-6-Benzyloxy-8-(oxiran-2-yl)-4H-benzo1,4oxazin-3-one
CL9544
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:869478-12-6)(R)-6-Benzyloxy-8-(oxiran-2-yl)-4H-benzo1,4oxazin-3-one
A903468
Reinheit:99%
Menge:1g
Preis ($):245.0